2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-4-1-8(2-5-10)12-15-11-6-3-9(13(18)19)7-17(11)16-12/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGYSLUNSWRLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=C(C=CC3=N2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 4-fluorobenzoyl chloride with 2-aminopyridine to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the triazole ring
Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in efficient formation of the triazolo[1,5-A]pyridine core . This approach is eco-friendly and scalable, making it suitable for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form derivatives such as carboxylates.
Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nucleophilic substitution with amines or thiols.
Major Products: The major products formed from these reactions include various substituted triazolo[1,5-A]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amide or ester groups, enhancing binding affinity and specificity. The fluorophenyl group contributes to the compound’s lipophilicity and ability to penetrate biological membranes. Pathways involved may include inhibition of kinases or modulation of receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
Triazolopyridine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of key analogues:
Physicochemical and Pharmacokinetic Differences
- Lipophilicity: The 4-fluorophenyl group in the target compound likely increases logP compared to non-fluorinated analogues, enhancing membrane permeability.
- Solubility : The carboxylic acid group improves aqueous solubility relative to ester or amide derivatives (e.g., ’s carboxamides) .
- Synthetic Accessibility : Suzuki coupling is a common method for introducing aryl groups (), whereas sulfur-containing analogues () require thiol-alkylation steps, complicating synthesis .
Research Implications
The structural versatility of triazolopyridine-6-carboxylic acid derivatives makes them valuable scaffolds in drug discovery. The 4-fluorophenyl group in the target compound balances lipophilicity and metabolic stability, while the carboxylic acid enables modular derivatization. Future studies should explore:
- Structure-Activity Relationships (SAR) : Systematic variation of substituents at positions 2 and 4.
- In Vivo Efficacy : Testing in disease models relevant to kinetoplastid infections or inflammatory disorders.
This comparative analysis highlights the importance of substituent-driven optimization in triazolopyridine-based drug design.
Biological Activity
2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to other triazole derivatives known for their potential therapeutic applications, particularly in cancer and autoimmune diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{11}H_{8}F_{N}_{5}O_{2}, with a molecular weight of 243.21 g/mol. The compound features a triazole ring fused to a pyridine structure, which is critical for its biological activity.
Research indicates that compounds containing the triazolo-pyridine scaffold exhibit various mechanisms of action:
- Inhibition of Kinases : The compound has been shown to inhibit p38 MAP kinase, which plays a significant role in inflammatory responses and autoimmune diseases. Inhibitors of this kinase can reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα, suggesting potential for treating conditions like rheumatoid arthritis .
- Anticancer Activity : The triazolo-pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, structural modifications have led to enhanced potency against indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to immune evasion in tumors .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
| Activity | IC50 Value (µM) | Cell Line | Reference |
|---|---|---|---|
| p38 MAPK Inhibition | 0.05 | Adjuvant-induced arthritis model | |
| Cytotoxicity | 10 | A375 (melanoma) | |
| IDO1 Inhibition | 0.9 | Various cancer cells |
Case Studies
-
Rheumatoid Arthritis Model :
A study demonstrated that derivatives of the compound significantly reduced inflammation in an adjuvant-induced arthritis model by inhibiting p38 MAPK activity. This suggests a pathway for developing anti-inflammatory drugs based on this scaffold . -
Cancer Treatment :
In vitro studies showed that modifications to the triazolo-pyridine structure increased potency against melanoma cells through enhanced IDO1 inhibition. These findings highlight the potential for developing new cancer therapies targeting metabolic pathways involved in tumor growth and immune suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
